2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
Overview
Description
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is a chemical compound with the molecular formula C₉H₁₂N₂OS and a molecular weight of 196.27 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with a dihydro structure, and an amino group at the 2-position
Scientific Research Applications
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can affect a compound’s activity .
Biochemical Analysis
Biochemical Properties
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can interact with transport proteins, affecting the transport of molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can either promote or inhibit cell growth. Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to inhibition or activation. Additionally, 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can influence gene expression by binding to DNA or interacting with transcription factors. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At very high doses, 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with different biological activities. This compound can also interact with cofactors, influencing metabolic flux and the levels of specific metabolites. For instance, 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can affect the metabolism of amino acids and nucleotides, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, specific transporters may facilitate the uptake of 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one into cells, while binding proteins can sequester the compound in certain cellular compartments. This distribution pattern can affect the compound’s biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of 2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one can determine its effects on cellular function and its potential as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetone in the presence of a catalyst to form the desired benzothiazole derivative . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The amino group at the 2-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,5-dimethyl-5,6-dihydrobenzothiazol-7(4H)-one: A closely related compound with similar structural features.
2-Amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one: Another similar compound with slight variations in the structure.
Uniqueness
2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one is unique due to its specific substitution pattern and the presence of the dihydro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWIDHVBJCCTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343169 | |
Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-95-4 | |
Record name | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1629-95-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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